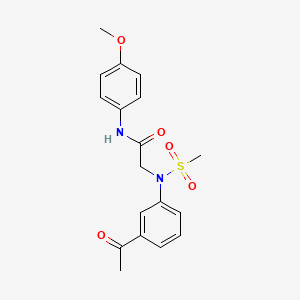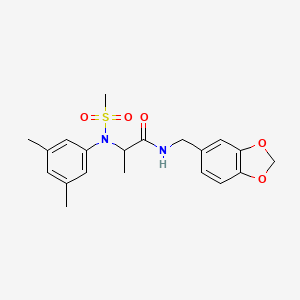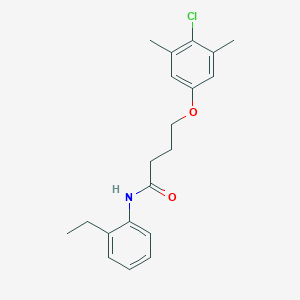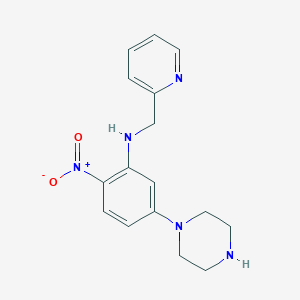![molecular formula C19H20ClNO4 B4178027 methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4178027.png)
methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate
Vue d'ensemble
Description
Methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate, also known as MDPB, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pharmacology and medicinal chemistry. MDPB is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
Methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways. By blocking the activity of the dopamine D3 receptor, methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate can modulate the release of dopamine in these pathways, which can have significant effects on behavior, mood, and cognition.
Biochemical and Physiological Effects:
methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate has been shown to have significant effects on biochemical and physiological processes in the brain. It has been demonstrated to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the activity of the dopamine D3 receptor. methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate has also been shown to reduce the symptoms of schizophrenia in animal models, suggesting that it may have potential therapeutic applications in this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate has several advantages as a research tool, including its high potency and selectivity for the dopamine D3 receptor, its availability in pure form, and its ability to modulate dopamine release in specific brain regions. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate. One area of interest is the development of more selective dopamine D3 receptor antagonists that can be used to investigate the specific roles of this receptor in different physiological and pathological processes. Another area of interest is the use of methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate as a tool for investigating the mechanisms underlying drug addiction and other neurological disorders. Finally, the potential therapeutic applications of methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate in the treatment of schizophrenia and other disorders warrant further investigation.
Applications De Recherche Scientifique
Methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate has been extensively studied for its potential applications in scientific research, particularly in the areas of pharmacology and medicinal chemistry. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate has been used in several studies to investigate the effects of dopamine D3 receptor antagonism on drug addiction, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
methyl 3-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-11-8-16(9-12(2)17(11)20)25-13(3)18(22)21-15-7-5-6-14(10-15)19(23)24-4/h5-10,13H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKYOWMHDNXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B4177945.png)
![N-[2-(tert-butylthio)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4177956.png)

![3-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4177974.png)


![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177993.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4178003.png)

![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4178013.png)
![2-bromo-N'-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4178014.png)
![3-[1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4178019.png)
![1-[(4-chlorophenyl)(phenyl)methyl]-4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B4178022.png)
